molecular formula C10H16ClN3O2 B13053007 Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-D][1,4]diazepine-3-carboxylate hcl

Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-D][1,4]diazepine-3-carboxylate hcl

Cat. No.: B13053007
M. Wt: 245.70 g/mol
InChI Key: GLOMVWIZTVPEDR-UHFFFAOYSA-N
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Description

Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-D][1,4]diazepine-3-carboxylate hydrochloride is a heterocyclic compound that features a unique diazepine ring fused with an imidazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-D][1,4]diazepine-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl imidazole-1-carboxylate with a suitable diamine, followed by cyclization and subsequent hydrochloride salt formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-D][1,4]diazepine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-D][1,4]diazepine-3-carboxylate hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including anticonvulsant and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-D][1,4]diazepine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-D][1,4]diazepine-3-carboxylate hydrochloride is unique due to its specific ring structure and the presence of both imidazole and diazepine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H16ClN3O2

Molecular Weight

245.70 g/mol

IUPAC Name

ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate;hydrochloride

InChI

InChI=1S/C10H15N3O2.ClH/c1-2-15-10(14)8-7-12-9-3-4-11-5-6-13(8)9;/h7,11H,2-6H2,1H3;1H

InChI Key

GLOMVWIZTVPEDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N1CCNCC2.Cl

Origin of Product

United States

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